molecular formula C12H12N2O3 B137888 (R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid CAS No. 146664-09-7

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

Cat. No. B137888
M. Wt: 232.23 g/mol
InChI Key: RHWBMXJTGJAWTL-LLVKDONJSA-N
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Description

“®-2-Acetamido-3-(4-cyanophenyl)propanoic acid” is a chemical compound with the molecular formula C10H10N2O2 . It is also known as “®-3-Amino-3-(4-cyanophenyl)propanoic acid” and has a molecular weight of 190.2 . The compound is typically stored in a dark place under an inert atmosphere .


Synthesis Analysis

The synthesis of this compound and its enantiomers has been achieved through enantioselective N-acylation by Candida antarctica lipase A (CAL-A) in neat . More details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-3-(4-cyanophenyl)propanoic acid” is represented by the linear formula C10H10N2O2 . The average mass is 190.199 Da and the monoisotopic mass is 190.074234 Da .


Physical And Chemical Properties Analysis

“®-2-Acetamido-3-(4-cyanophenyl)propanoic acid” is a solid substance . It is recommended to be stored in a dark place, under an inert atmosphere .

Safety And Hazards

The compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2R)-2-acetamido-3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-2-4-10(7-13)5-3-9/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWBMXJTGJAWTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301339
Record name N-Acetyl-4-cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-3-(4-cyanophenyl)propanoic acid

CAS RN

146664-09-7
Record name N-Acetyl-4-cyano-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146664-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-4-cyano-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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